3-Bromo-2-(methylthio)quinoline CAS number
3-Bromo-2-(methylthio)quinoline CAS number
An In-depth Technical Guide to 3-Bromo-2-(methylthio)quinoline: Synthesis, Characterization, and Application
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2][3] Functionalization of the quinoline ring is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules.[1] This technical guide provides a comprehensive overview of 3-Bromo-2-(methylthio)quinoline, a versatile heterocyclic building block. We will delve into its synthesis, with a focus on mechanistic principles, detail the analytical techniques for its structural elucidation, explore its chemical reactivity as a synthetic intermediate, and discuss its potential applications in drug discovery and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.
Core Compound Identification
Before exploring its synthesis and applications, it is essential to define the subject compound's fundamental properties.
| Property | Value | Source |
| Compound Name | 3-Bromo-2-(methylthio)quinoline | N/A |
| CAS Number | 629617-27-2 | [4] |
| Molecular Formula | C₁₀H₈BrNS | |
| Molecular Weight | 254.15 g/mol | |
| Storage | Sealed in dry, 2-8°C | |
| SMILES | CSC1=NC2=CC=CC=C2C=C1Br | [4] |
Synthesis and Mechanistic Insights
The strategic placement of both a reactive bromine atom and a methylthio group makes the synthesis of 3-Bromo-2-(methylthio)quinoline a subject of significant interest. The primary route reported in the literature involves a cyclization-alkylation sequence starting from a readily available isothiocyanate precursor.[5]
Primary Synthetic Pathway: Cyclization of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanate
This method provides an elegant and efficient route to the target molecule. The reaction proceeds by treating 2-(2,2-dibromoethenyl)phenyl isothiocyanate with butyllithium, which initiates a cyclization to form a 3-bromoquinoline-2(1H)-thione intermediate. This intermediate is then trapped in situ with an electrophile, in this case, a methylating agent, to yield the final product.[5]
Caption: Synthetic workflow for 3-Bromo-2-(methylthio)quinoline.
Experimental Protocol: Synthesis via Isothiocyanate Cyclization[6]
Materials:
-
2-(2,2-Dibromoethenyl)phenyl isothiocyanate
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-Bromo-2-(methylthio)quinoline.
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
An alternative conceptual approach involves the sequential nucleophilic aromatic substitution (SNAr) on a 2,3-dihaloquinoline precursor. The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, which activates attached halogens towards nucleophilic attack.[6][7] In a hypothetical synthesis using 2,3-dichloroquinoline or 2,3-dibromoquinoline, a nucleophile like sodium thiomethoxide (NaSMe) could displace one of the halogens. The regioselectivity would depend on the relative activation of the C2 and C3 positions.
Caption: Generalized SNAr pathway on a dihaloquinoline.
This SNAr approach is a foundational concept in heterocyclic chemistry.[8] The success and regioselectivity of such a reaction would be highly dependent on the specific dihaloquinoline used and the reaction conditions, as the relative lability of halogens at the C2 versus C3 positions can vary.
Structural Elucidation and Characterization
Unambiguous confirmation of the structure and purity of 3-Bromo-2-(methylthio)quinoline requires a combination of modern analytical techniques.[9]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Aromatic protons in the range of 7.5-8.5 ppm. A characteristic singlet for the S-CH₃ protons around 2.5-2.8 ppm. A singlet for the C4-H proton. |
| ¹³C NMR | Carbon framework analysis | Signals for the 9 aromatic carbons of the quinoline core. A signal for the S-CH₃ carbon around 15-20 ppm. |
| Mass Spec. (HRMS) | Molecular weight and formula confirmation | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the exact mass of C₁₀H₈BrNS, showing the characteristic isotopic pattern for a bromine-containing compound. |
| HPLC | Purity assessment | A single major peak under optimized conditions, with purity typically calculated by peak area percentage. |
Chemical Reactivity and Synthetic Utility
3-Bromo-2-(methylthio)quinoline is a bifunctional building block, offering two distinct sites for synthetic modification.
Reactions at the C3-Bromine Position
The carbon-bromine bond at the 3-position is a prime handle for palladium-catalyzed cross-coupling reactions. This versatility allows for the introduction of a wide range of substituents, making it an invaluable tool for generating molecular diversity.[1][10]
Caption: Key cross-coupling reactions at the C-Br bond.
Reactions involving the 2-(Methylthio) Group
The methylthio group can also be chemically manipulated. For instance, it can be oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA. This modification can significantly alter the electronic properties, solubility, and hydrogen-bonding capacity of the molecule, which are critical parameters in drug design.
Applications in Drug Discovery and Materials Science
Quinoline derivatives are integral to numerous approved pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][11][12]
-
Drug Discovery: 3-Bromo-2-(methylthio)quinoline is an ideal starting point for the synthesis of compound libraries for high-throughput screening. The ability to easily diversify the 3-position allows for systematic structure-activity relationship (SAR) studies. For example, its derivatives could be explored as kinase inhibitors, a class of drugs where heterocyclic scaffolds are common.[12] The introduction of various aryl or heteroaryl groups via Suzuki coupling could lead to novel compounds with potent antiproliferative activity.[2][11]
-
Materials Science: Heterocyclic compounds like quinolines and quinoxalines are known to possess interesting photophysical properties.[13] Derivatives of 3-Bromo-2-(methylthio)quinoline could be investigated for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes, where systematic tuning of the electronic structure through cross-coupling reactions is desirable.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials.[4]
Conclusion
3-Bromo-2-(methylthio)quinoline (CAS: 629617-27-2) is a highly valuable and versatile synthetic intermediate. Its dual functionality—a readily displaceable bromine atom at the 3-position and a modifiable methylthio group at the 2-position—provides chemists with a powerful platform for creating diverse and complex molecular architectures. The robust synthetic routes to its preparation, combined with its predictable reactivity in cross-coupling reactions, position it as a key building block for advancing research in medicinal chemistry, drug discovery, and materials science.
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